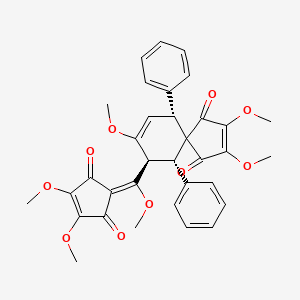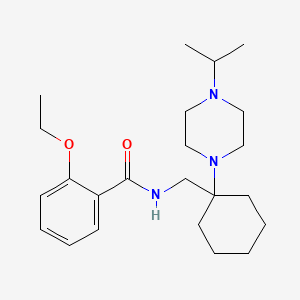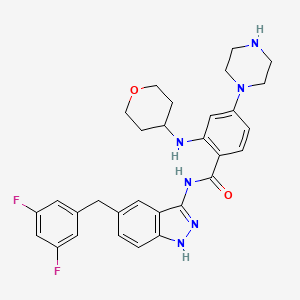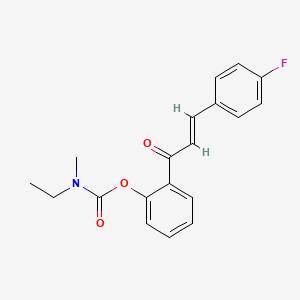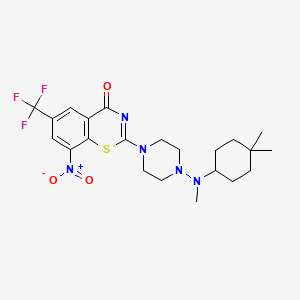
Uridine-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-13C5 is a labeled nucleoside compound consisting of uracil and a ribose ring, where the carbon atoms in the ribose ring are replaced with the stable isotope carbon-13. This compound is used primarily in scientific research to trace and study metabolic pathways and biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Uridine-13C5 is synthesized by incorporating carbon-13 into the ribose ring of uridine. The synthesis typically involves the use of carbon-13 labeled glucose as a starting material, which is then converted into carbon-13 labeled ribose through a series of enzymatic reactions. The labeled ribose is then coupled with uracil to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled uridine is then extracted and purified using chromatographic techniques to achieve high purity levels required for research applications.
化学反応の分析
Types of Reactions
Uridine-13C5 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in the ribose ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Acetylated uridine derivatives.
科学的研究の応用
Uridine-13C5 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation.
Medicine: Used in research on cancer metabolism and the development of antiviral drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
作用機序
Uridine-13C5 exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and DNA, allowing researchers to trace its metabolic fate using mass spectrometry and nuclear magnetic resonance spectroscopy. The labeled carbon atoms enable the study of metabolic flux and the identification of metabolic intermediates.
類似化合物との比較
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 instead of carbon-13.
Uridine-13C9: Labeled with carbon-13 at all nine carbon positions.
Uridine-d2: Deuterium-labeled uridine.
Uniqueness
Uridine-13C5 is unique due to its specific labeling at the ribose ring, making it particularly useful for studying ribose metabolism and its role in nucleoside biosynthesis. This specificity allows for detailed analysis of metabolic pathways that involve ribose, which is not possible with other labeled uridine compounds.
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
249.16 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/i3+1,4+1,6+1,7+1,8+1 |
InChIキー |
DRTQHJPVMGBUCF-XQLHBIPJSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
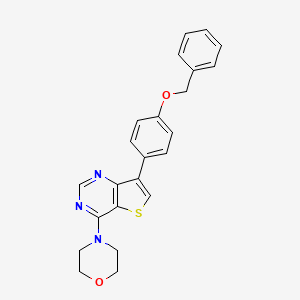
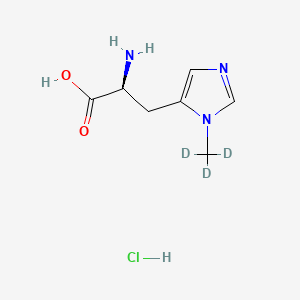

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
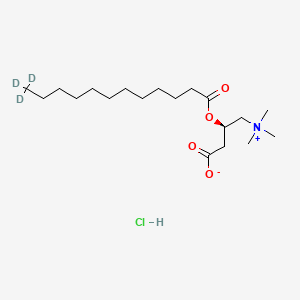
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

